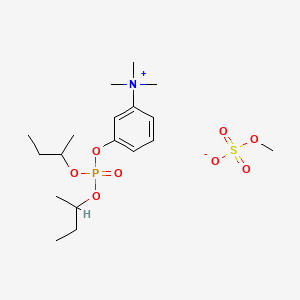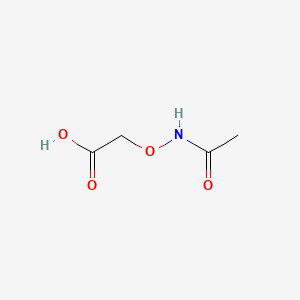
Acetamidooxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamidooxyacetic acid is a chemical compound with the molecular formula C4H7NO4. This compound is widely used in various fields such as agriculture, pharmaceuticals, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Acetamidooxyacetic acid can be synthesized through the reaction of glycine with chloroacetic acid in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of 2-acetamidooxyacetic acid involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetamidooxyacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-Acetamidooxyacetic acid is utilized in various scientific research applications, including:
Chemistry: As a chelating agent in analytical chemistry for metal ion detection.
Biology: In biochemical studies for enzyme inhibition and protein labeling.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism by which 2-acetamidooxyacetic acid exerts its effects involves its ability to chelate metal ions. This chelation can inhibit enzyme activity by binding to metal cofactors essential for enzymatic reactions. The molecular targets include metalloenzymes and metalloproteins, and the pathways involved are those related to metal ion homeostasis and enzyme regulation.
Vergleich Mit ähnlichen Verbindungen
Glycine
Iminodiacetic acid
Nitrilotriacetic acid
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
CAS-Nummer |
5382-88-7 |
|---|---|
Molekularformel |
C4H7NO4 |
Molekulargewicht |
133.10 g/mol |
IUPAC-Name |
2-acetamidooxyacetic acid |
InChI |
InChI=1S/C4H7NO4/c1-3(6)5-9-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) |
InChI-Schlüssel |
ONKKMSVOTHQXSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


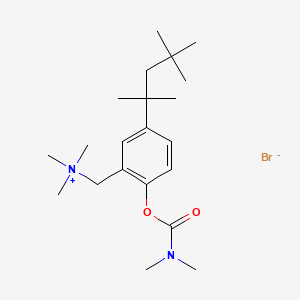

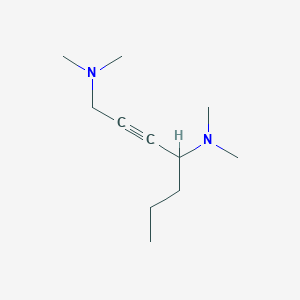
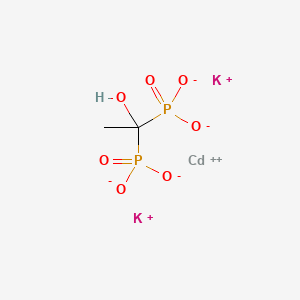
![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)vinyl]-1H-imidazolium nitrate](/img/structure/B15346302.png)
![Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide](/img/structure/B15346315.png)
![2,4-Bis[(dimethylamino)methyl]phenol](/img/structure/B15346323.png)

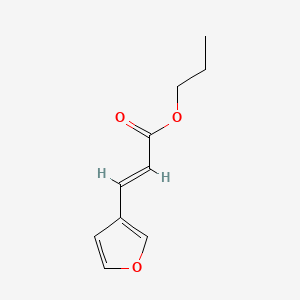
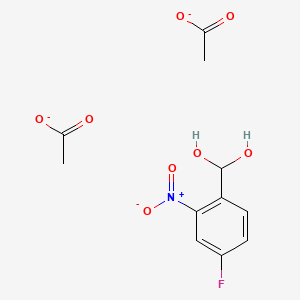
![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)
